molecular formula C10H9NOS B8485853 2-p-Tolylisothiazol-3-one

2-p-Tolylisothiazol-3-one

Cat. No.: B8485853
M. Wt: 191.25 g/mol
InChI Key: WBOQFARZZAEKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-p-Tolylisothiazol-3-one is an isothiazolone derivative characterized by a p-tolyl (4-methylphenyl) substituent at the 2-position of the heterocyclic isothiazol-3-one ring. Its synthesis involves a multi-step process starting from 3-benzoylpropionic acid. Key steps include:

  • Amide coupling with p-toluidine to form 4-oxo-4-phenyl-N-p-tolyl-butyramide.
  • Cyclization using thionyl chloride to yield 5-benzoyl-2-p-tolylisothiazol-3-one.
  • Debenzoylation via aqueous sodium hydroxide to produce this compound, with dithietane derivatives as by-products .
    Further modifications, such as bromination with N-bromosuccinimide and azide substitution, enable its use as a bifunctional linker in chemical synthesis, particularly for thiol-reactive applications in drug development .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(4-methylphenyl)-1,2-thiazol-3-one

InChI

InChI=1S/C10H9NOS/c1-8-2-4-9(5-3-8)11-10(12)6-7-13-11/h2-7H,1H3

InChI Key

WBOQFARZZAEKJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=CS2

Origin of Product

United States

Comparison with Similar Compounds

Toxicity and Regulatory Profiles

Compound Toxicity Concerns Regulatory Status
2-p-Tolylisothiazol-3-one Limited data; inferred irritant potential due to structural similarity Not explicitly regulated; experimental use only
5-Chloro-2-methylisothiazol-3-one Skin sensitizer, corrosive; classified under EU CLP Regulation (H317, H314) Restricted in consumer products; industrial biocidal applications require PPE
1,2-Benzisothiazol-3(2H)-one Severe respiratory/skin irritation; contraindicated for asthmatics or sensitized individuals Requires workplace medical monitoring (e.g., lung function tests)
Saccharin Generally recognized as safe (GRAS) but debated for carcinogenic potential in high doses Approved globally as a food additive (US FDA, EFSA)

Notable Findings:

  • Occupational Hazards : 1,2-Benzisothiazol-3(2H)-one mandates pre-employment respiratory screenings and periodic medical exams due to its severe irritancy .
  • Biocidal Activity : 5-Chloro-2-methylisothiazol-3-one’s efficacy as a preservative correlates with its electrophilic thione moiety, which reacts with microbial thiols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.